molecular formula C16H16N2O3S B2429845 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide CAS No. 921773-26-4

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide

Cat. No. B2429845
CAS RN: 921773-26-4
M. Wt: 316.38
InChI Key: IHDCSSFYKHVYPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its diverse range of applications. This compound is commonly referred to as SU6656 and is a potent inhibitor of Src family kinases. Src family kinases are a group of enzymes that play a critical role in cell signaling pathways and are involved in various physiological processes such as cell growth, differentiation, and migration.

Scientific Research Applications

Photodynamic Therapy Applications

  • Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds, including a derivative related to 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide, demonstrated potential for use in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Anticancer Properties

  • Kumar et al. (2014) found that some derivatives of benzenesulfonamide, closely related to the 3,4-dimethyl variant, exhibit significant antimicrobial and anticancer activities. This suggests the potential of this compound in similar biomedical applications (Kumar et al., 2014).

Radioprotective and Anticancer Agents

  • Ghorab et al. (2008) described the use of a similar compound in synthesizing novel quinolines with potential as anticancer and radioprotective agents. The similarity in structure suggests that this compound could be utilized in similar ways (Ghorab et al., 2008).

Inhibition of Human Carbonic Anhydrase

  • Lolak et al. (2019) investigated the inhibition properties of ureido benzenesulfonamides, which are structurally related to this compound, on human carbonic anhydrase isoforms. This suggests potential biomedical applications in treating diseases like cancer and obesity (Lolak et al., 2019).

Mechanism of Action

Target of Action

The primary targets of 3,4-dimethyl-N-(2-oxoindolin-5-yl)benzenesulfonamide are carbonic anhydrase (CA) isoforms and protein kinases . These targets play a crucial role in various biological processes. Carbonic anhydrases are zinc metalloenzymes that catalyze the reversible interconversion between carbon dioxide and bicarbonate ion . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It has shown promising inhibitory effects on hCA XII . It also inhibits a panel of protein kinases, including RET, KIT, cMet, VEGFR1,2, FGFR1, PDFGR, and BRAF . The inhibition of these targets results in changes in cellular processes, potentially leading to antiproliferative effects .

Biochemical Pathways

The compound affects the biochemical pathways associated with its targets. The inhibition of carbonic anhydrase can disrupt pH regulation and ion transport, affecting various physiological processes . The inhibition of protein kinases can disrupt signal transduction pathways, affecting cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory effects suggest that it may have favorable pharmacokinetic properties .

Result of Action

The compound’s action results in molecular and cellular effects. Despite its lack of CA inhibitory activity, it was the most active antiproliferative candidate against most of the 60 cell lines tested . It showed significant inhibition percentages against several protein kinases . These effects could potentially lead to the death of cancer cells .

properties

IUPAC Name

3,4-dimethyl-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3S/c1-10-3-5-14(7-11(10)2)22(20,21)18-13-4-6-15-12(8-13)9-16(19)17-15/h3-8,18H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHDCSSFYKHVYPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.